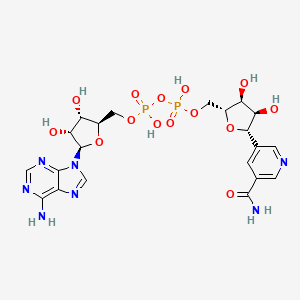
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide involves several steps. The synthetic routes typically include the formation of the ribofuranosyl moiety, followed by its attachment to the nicotinamide adenine dinucleotide structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide has numerous scientific research applications. In chemistry, it is used as a model compound to study nucleotide interactions and reactions. In biology, it plays a role in understanding cellular processes involving nucleotides. In medicine, it is investigated for its potential therapeutic effects, particularly in the context of metabolic disorders and enzyme regulation. Industrial applications include its use in the development of biochemical assays and diagnostic tools .
Mechanism of Action
The mechanism of action of 5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as alcohol dehydrogenase, influencing their activity and function. The compound’s effects are mediated through its binding to these enzymes, altering their catalytic properties and impacting various biochemical pathways .
Comparison with Similar Compounds
5-beta-D-Ribofuranosylnicotinamide adenine dinucleotide can be compared with other similar compounds, such as purine ribonucleoside diphosphates and purine ribonucleoside monophosphates. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific ribofuranosyl moiety and its distinct interactions with enzymes and biochemical pathways .
List of Similar Compounds::- Purine ribonucleoside diphosphates
- Purine ribonucleoside monophosphates
- Pentose phosphates
- C-glycosyl compounds
- Glycosylamines
- 6-aminopurines
- Monosaccharide phosphates
- Organic pyrophosphates
- Nicotinamides
- Aminopyrimidines and derivatives
Properties
Molecular Formula |
C21H27N7O14P2 |
|---|---|
Molecular Weight |
663.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(5-carbamoylpyridin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H27N7O14P2/c22-18-12-20(26-6-25-18)28(7-27-12)21-16(32)14(30)11(41-21)5-39-44(36,37)42-43(34,35)38-4-10-13(29)15(31)17(40-10)8-1-9(19(23)33)3-24-2-8/h1-3,6-7,10-11,13-17,21,29-32H,4-5H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,25,26)/t10-,11-,13-,14-,15-,16-,17+,21-/m1/s1 |
InChI Key |
UINNILASBHZOTM-KMXXXSRASA-N |
Isomeric SMILES |
C1=C(C=NC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


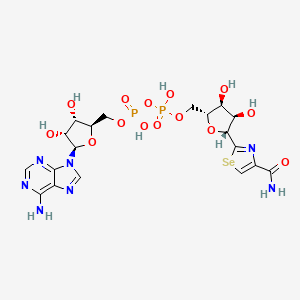
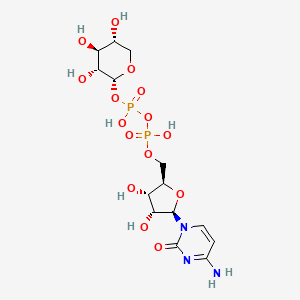
![(2R,3S,4R,5R,6S)-2-[(S)-amino(hydroxy)methyl]-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777689.png)
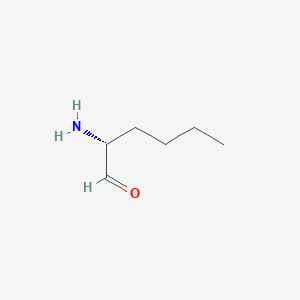
![N-[(2S,3S)-4-[2-[(5S)-3a,4,5,6,7,7a-Hexahydro-1,3-benzodioxol-5-yl]ethyl-[3-(1,3-dioxoisoindol-2-yl)propanoyl]amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dimethoxy-4-phenylmethoxybenzamide](/img/structure/B10777698.png)
![2-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidin-5-YL)-ethyl]-benzoylamino}-4-(2H-tetrazol-5-YL)-butyric acid](/img/structure/B10777700.png)
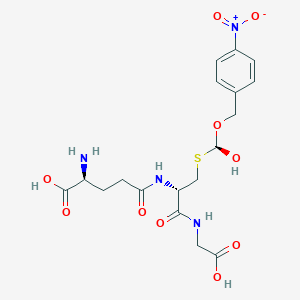
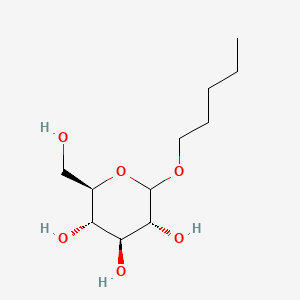
![[11-(16-Hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl)-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777718.png)
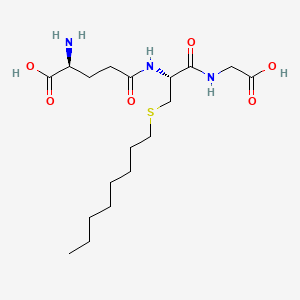
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)
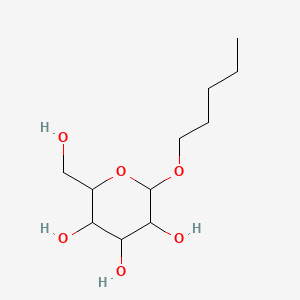
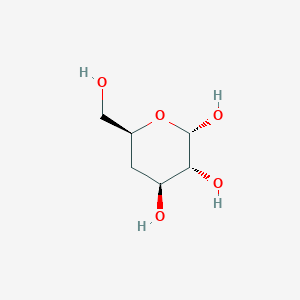
![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
